molecular formula C22H20N2OS B2596499 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile CAS No. 476669-16-6

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile

Cat. No.: B2596499
CAS No.: 476669-16-6
M. Wt: 360.48
InChI Key: AJJGJLRJGBKFLY-UNOMPAQXSA-N
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Description

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Aldol Condensation: The thiazole derivative is then subjected to aldol condensation with an appropriate aldehyde to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, these compounds may be investigated for their potential as therapeutic agents due to their ability to interact with various biological targets.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-phenylthiazol-2-yl)-3-phenylacrylonitrile
  • (Z)-2-(4-(2-methylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Uniqueness

The uniqueness of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl and 2-ethoxyphenyl groups may confer unique properties compared to other thiazole derivatives.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-18(21)12-19(13-23)22-24-20(14-26-22)17-10-9-15(2)16(3)11-17/h5-12,14H,4H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJGJLRJGBKFLY-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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